5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid
Description
5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid is a fluorinated aromatic compound featuring a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group at the 5-position of a benzene ring and two carboxylic acid groups at the 1- and 3-positions. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . Its structural rigidity and solubility in polar aprotic solvents (e.g., DMF, DMSO) make it suitable for solid-phase synthesis applications .
Properties
CAS No. |
676485-93-1 |
|---|---|
Molecular Formula |
C23H17NO6 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H17NO6/c25-21(26)13-9-14(22(27)28)11-15(10-13)24-23(29)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12H2,(H,24,29)(H,25,26)(H,27,28) |
InChI Key |
HOBXDIGLCVKCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of Benzene-1,3-dicarboxylic Acid Derivative: The protected amine is then reacted with benzene-1,3-dicarboxylic acid or its derivatives under suitable conditions to form the desired compound. This step often requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of Fmoc-protected intermediates.
Optimization of Reaction Conditions: Ensuring optimal reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: Industrial purification techniques like recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring in the benzene-1,3-dicarboxylic acid moiety can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents such as nitrating agents (HNO₃) or halogenating agents (Br₂) are used under acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohols or amines.
Substitution: Nitro, halogen, or other substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The Fmoc group can be removed under mild conditions, making it suitable for applications where preserving the integrity of biological molecules is crucial.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. The ability to modify the benzene-1,3-dicarboxylic acid moiety allows for the development of compounds with specific biological activities.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it valuable for creating materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences between the target compound and analogous Fmoc-protected aromatic acids:
Reactivity and Solubility
- Target Compound : The dual carboxylic acids enable coordination with metal ions (e.g., Zn²⁺, Cu²⁺) for MOF synthesis, while the Fmoc group allows selective deprotection for stepwise assembly . Solubility in DMSO/DMF facilitates use in solid-phase peptide synthesis (SPPS).
- Monocarboxylic Acid Analogues (e.g., 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid ): Reduced polarity due to the methyl group limits solubility in polar solvents but improves compatibility with organic matrices.
- Hydroxyl-Substituted Analogues (e.g., 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid ): The hydroxyl group increases hydrogen bonding, enhancing crystallinity but reducing solubility in non-polar solvents.
- Aliphatic Analogues (e.g., (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid ): Flexible chains improve integration into peptide backbones but lack the aromatic π-π stacking interactions critical for rigid frameworks.
Research Findings
- Aliphatic Fmoc-amino acids (e.g., ) exhibit superior yields (up to 90%) in Ru-catalyzed reactions, highlighting their efficiency in scalable peptide synthesis .
- Methyl- and hydroxy-substituted analogues show varied bioactivity; for instance, hydroxylated derivatives exhibit enhanced binding to serum albumin compared to methylated versions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
